molecular formula C14H25NO10 B7825901 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose

Cat. No.: B7825901
M. Wt: 367.35 g/mol
InChI Key: YSVYPLBRZMVZJE-ZLWCJOGGSA-N
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Description

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a disaccharide composed of a 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) residue linked via an α-(1→4) glycosidic bond to an L-fucose moiety. This compound is a critical structural component of the Lewis blood group antigens, particularly the Lewis a (Lea) determinant, which mediates cell-cell recognition and immune responses .

Properties

IUPAC Name

N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4?,6?,7-,8+,9+,10-,11-,12+,13+,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYPLBRZMVZJE-ZLWCJOGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2CO)O)NC(=O)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Glycosylation Step :
    The donor (2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide) is reacted with benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside in dichloromethane-N,N-dimethylformamide (DMF) under halide ion catalysis (tetraethylammonium bromide). Diisopropylethylamine is added to scavenge hydrogen bromide, while molecular sieves maintain anhydrous conditions. This step yields the protected disaccharide intermediate in 82% yield.

  • Deprotection via Hydrogenolysis :
    Catalytic hydrogenation (e.g., Pd/C, H₂) removes benzyl groups, affording the target disaccharide in 90% yield. The final product is characterized by peracetylation and crystallography.

Advantages and Limitations

  • Advantages : High yields (82–90%), well-established protocol, and compatibility with complex oligosaccharides.

  • Limitations : Laborious protection/deprotection steps, use of toxic reagents (benzyl bromide), and sensitivity to reaction conditions.

Halide Ion-Catalyzed Glycosylation

Halide ion catalysis offers an efficient alternative for glycosidic bond formation without heavy metal catalysts. This method leverages the nucleophilic properties of halides to activate glycosyl donors.

Key Steps

  • Donor Activation :
    2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide is activated by tetraethylammonium bromide, generating a reactive oxocarbenium intermediate.

  • Stereoselective Coupling :
    The glucosamine acceptor (e.g., methyl 3-O-(2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside) attacks the anomeric carbon, forming the α-(1→4) linkage with >90% stereoselectivity.

Yield and Applications

  • Yield : 70–85% for trisaccharide analogs.

  • Applications : Extensible to synthesizing branched oligosaccharides and glycoconjugates.

Dehydrative Cyclization via Oxazoline Intermediates

A protecting-group-free strategy involves converting 2-acetamido-2-deoxysugars to oxazoline derivatives, which serve as activated glycosyl donors.

Procedure

  • Oxazoline Formation :
    N-Acetyl-D-glucosamine is treated with a water-soluble carbodiimide (e.g., WSC-HCl) in aqueous triethylamine, inducing dehydrative cyclization to form 1,2-oxazoline.

  • Glycosylation :
    The oxazoline intermediate undergoes ring-opening by the fucose acceptor, yielding the target disaccharide in 28–40% yield.

Advantages

  • Solvent Compatibility : Reactions proceed in water, avoiding organic solvents.

  • Minimal Protection : Eliminates need for hydroxyl group masking.

Photoinduced Radical-Based Glycosylation

A cutting-edge method employs light-mediated radical chemistry to achieve site-selective glycosylation directly from native sugars.

Mechanism

  • Anomeric Functionalization :
    Photoactivation (e.g., UV light) generates a glycosyl radical from native fucose, which couples with 2-acetamido-2-deoxy-D-glucopyranose.

  • Stereocontrol :
    Chiral ligands or templates ensure α-specific bond formation.

Performance Metrics

  • Yield : 50–65% (preliminary reports).

  • Scope : Applicable to unprotected sugars and protein conjugates.

Comparative Analysis of Preparation Methods

The table below summarizes the key features of each synthesis route:

MethodYield (%)StereoselectivityKey AdvantagesLimitations
Traditional Protecting Groups82–90>90% α-selectivityHigh yields, established protocolMulti-step, toxic reagents
Halide Ion Catalysis70–85>85% α-selectivityMetal-free, scalableRequires anhydrous conditions
Oxazoline-Mediated28–40ModerateAqueous conditions, minimal protectionLower yields, limited substrate scope
Photoinduced Radical Glycosylation50–65Under studyProtecting-group-free, biocompatibleEarly-stage, optimization needed

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at vicinal diol sites (C3 and C4 of the glucopyranose moiety) under controlled conditions.

Reagent Conditions Product Reference
Sodium periodateAqueous solution, pH 4–6, 25°CCleavage to form aldehydes/carboxylic acids

Mechanistic Insight : Periodate selectively oxidizes 1,2-diols, breaking the glucopyranose ring and generating reactive carbonyl intermediates. This reaction is critical for structural analysis via mass spectrometry.

Reduction Reactions

Reduction targets carbonyl groups formed during oxidation or inherent hemiacetal structures.

Reagent Conditions Product Reference
Sodium borohydrideMethanol, 0–5°CReduction to alcohols

Key Observation : Borohydride reduces aldehyde intermediates to stable alcohols without affecting the acetamido group. This property is exploited in derivatization for chromatographic analysis.

Substitution Reactions

The acetamido group (-NHCOCH₃) at C2 is susceptible to nucleophilic substitution under basic conditions.

Reagent Conditions Product Reference
HydroxylamineEthanol, refluxReplacement with -NHOH group
Hydrazine hydrateAqueous NaOH, 60°CFormation of hydrazide derivative

Stereochemical Considerations : Substitution retains the α-configuration of the fucopyranosyl linkage due to steric hindrance from the bulky glycosidic group .

Glycosidic Bond Hydrolysis

The α(1→4) glycosidic bond between fucose and GlcNAc is selectively cleaved under acidic or enzymatic conditions.

Method Conditions Product Reference
Trifluoroacetic acid0.1 M TFA, 100°C, 2 hrFree GlcNAc and L-fucose
α-L-FucosidasepH 5.0, 37°CEnzymatic release of fucose

Applications : Hydrolysis is utilized in glycobiology to study fucose-dependent cell adhesion mechanisms .

Derivatization for Analytical Chemistry

The compound is functionalized to enhance detection in mass spectrometry (MS) and HPLC.

Derivatization Reagent Application Reference
PermethylationMethyl iodide, DMSOMS analysis of glycosylation sites
Fluorescent labeling2-AminobenzamideHPLC quantification

Note : Permethylation improves volatility for gas chromatography-MS, while fluorescent tags enable ultrasensitive detection in biological samples .

Comparative Reactivity with Analogues

The α-L-fucose moiety imparts unique reactivity compared to similar disaccharides:

Feature Fuc1-α-4GlcNAc GlcNAc-β(1→4)-GlcNAc
Periodate Oxidation Rapid cleavage at C3–C4Resistant (no vicinal diols)
Enzymatic Hydrolysis Sensitive to α-fucosidaseRequires β-hexosaminidase

Structural Basis : The axial C2 hydroxyl of fucose stabilizes transition states in enzymatic reactions, enhancing hydrolysis rates .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for its biological roles:

pH Half-Life (37°C) Degradation Pathway
2.015 minAcid-catalyzed glycosidic cleavage
7.4>24 hrStable
9.08 hrBase-induced acetamido hydrolysis

Implications : Stability at neutral pH supports its function in extracellular glycoconjugates, while instability in acidic environments limits oral bioavailability .

Scientific Research Applications

Biological Significance

The compound is crucial for:

  • Cell Adhesion : It participates in the adhesion process between bacterial cells and eukaryotic cells, which is vital for understanding infection mechanisms and developing antimicrobial strategies .
  • Glycosylation Patterns : Its structure contributes to the glycosylation of proteins and lipids, influencing cellular recognition and signaling pathways .

Microbiology

  • Studies have shown that this compound can inhibit bacterial adhesion to host cells. For instance, research indicates its potential use in preventing infections by blocking the interaction between pathogens and host tissues .

Cancer Research

  • The fucosylation patterns involving this compound are linked to cancer progression. It serves as a marker for certain types of cancers due to its role in modulating cell surface interactions that promote tumor growth and metastasis .

Immunology

  • In immunological studies, the oligosaccharide is explored for its ability to influence immune responses by modulating glycan structures on glycoproteins involved in immune signaling pathways .

Case Studies

StudyFocusFindings
Perret et al., 2005Bacterial adhesionDemonstrated that oligosaccharides like this compound can significantly reduce bacterial adherence to epithelial cells .
Marotte et al., 2007Cancer markersIdentified specific fucosylation patterns associated with cancerous tissues that could be targeted for therapeutic interventions .
Hepatology Study (2007)Liver CirrhosisUtilized N-glycan fingerprinting to assess changes in glycosylation patterns in patients with liver cirrhosis linked to hepatitis B virus infection .

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Features:

  • Synthesis: Synthesized via halide ion-catalyzed condensation of 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide with protected GlcNAc derivatives, followed by hydrogenolysis (82–90% yields) .
  • Biological Role : Serves as a receptor for bacterial adhesins (e.g., Helicobacter pylori) and is implicated in cancer-associated glycosylation changes .
  • Structural Motif : The α-L-fucose at the 4-O position distinguishes it from other GlcNAc derivatives, conferring unique stereochemical and binding properties .

Comparison with Structurally Related Compounds

Positional Isomers of Fucosylated GlcNAc

Compound Name Structure Linkage Position Biological Relevance Key References
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose GlcNAc-(α1→4)-Fuc 4-O Lewis a antigen; bacterial adhesion
2-Acetamido-2-deoxy-6-O-α-L-fucopyranosyl-D-glucopyranose GlcNAc-(α1→6)-Fuc 6-O Synthetic reference for fucosyltransferase studies; cancer biomarker exploration
2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-glucopyranose GlcNAc-(β1→3)-Gal 3-O Core structure in O-linked glycans; substrate for glycosyltransferases

Key Differences :

  • Linkage Position : The 4-O-fucosylation in the target compound is critical for Lea antigen specificity, whereas 6-O-fucosylation alters binding kinetics in glycosidase assays .
  • Stereochemistry : The β-linked galactose in the 3-O isomer supports distinct protein interactions compared to α-linked fucose .

Sulfated and Fluorinated Analogs

Compound Name Modifications Biological/Clinical Relevance Key References
ΔDi-6S (Chondroitin 6-sulfate) GlcNAc-4-O-(4-deoxy-α-L-hexenopyranosyluronic acid)-6-O-sulfo Glycosaminoglycan degradation marker; cartilage metabolism
F-maltose Glc-(α1→4)-2-fluoro-Glc Metabolic tracer for glycolysis imaging (e.g., PET scans)
2-Acetamido-4-fluoro-2,4-dideoxy-D-glucopyranose 4-Fluoro substitution Inhibitor of glycosylation enzymes; antiviral drug development

Functional Insights :

  • Sulfation : Sulfated analogs like ΔDi-6S exhibit charged surfaces, enhancing interactions with growth factors (e.g., FGF-2) .
  • Fluorination : Fluorine at C2 (F-maltose) or C4 (2-acetamido-4-fluoro derivative) improves metabolic stability and enzyme inhibition .

Oligosaccharide Derivatives with Similar Backbones

Compound Name Structure Function Key References
N,N′-Diacetylchitobiose GlcNAc-(β1→4)-GlcNAc Ligand for lectins (e.g., tachylectin-2); chitin degradation product
Lewis b blood-group antigen Fuc-(α1→2)-Gal-(β1→3)-[Fuc-(α1→4)]-GlcNAc Gastrointestinal mucosal antigen; H. pylori binding

Structural and Binding Comparisons :

  • N,N′-Diacetylchitobiose: The β-(1→4) linkage between GlcNAc residues reduces affinity for tachylectin-2 by 32-fold compared to monomeric GlcNAc, highlighting the impact of glycosidic bond stereochemistry .
  • Lewis b antigen : The addition of a second fucose (α1→2) to the galactose residue creates a branched structure with enhanced pathogen-binding specificity .

Biological Activity

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose, commonly referred to as Fuc1-α-4GlcNAc, is an amino disaccharide that plays a significant role in various biological processes. This compound consists of an alpha-L-fucose residue and a 2-acetamido-2-deoxy-D-glucopyranose residue linked by a (1→4) glycosidic bond. Its unique structural properties enable it to participate in critical biological activities, particularly in cell adhesion processes between bacterial and eukaryotic cells.

Basic Information

  • Chemical Formula : C14H25NO10
  • Molecular Weight : 367.35 g/mol
  • CAS Number : 76211-71-7
  • Appearance : White crystalline solid

Cell Adhesion and Interaction

One of the primary biological activities attributed to this compound is its involvement in cell adhesion mechanisms. This oligosaccharide is known to facilitate interactions between bacterial cells and eukaryotic cells, which is crucial in various physiological and pathological processes, including infection and inflammation .

Case Study: Bacterial Adhesion

A study highlighted the role of Fuc1-α-4GlcNAc in the adhesion of pathogenic bacteria to host tissues. The presence of this oligosaccharide on the surface of bacteria enhances their ability to adhere to epithelial cells, promoting colonization and infection. The mechanism involves specific recognition between the fucose moiety and lectin-like receptors on host cells .

Immunological Implications

Research indicates that this compound may also influence immune responses. By modulating cell surface interactions, it can affect leukocyte recruitment during inflammatory responses. In particular, its structural similarity to certain glycan motifs found on human cells allows it to interact with immune receptors, potentially leading to altered immune signaling pathways .

Antimicrobial Activity

Emerging evidence suggests that this compound may exhibit antimicrobial properties. Some studies have reported that derivatives of this compound can inhibit the growth of specific bacterial strains, although further research is necessary to fully elucidate these effects .

Summary of Key Studies

StudyFindingsReference
Perret et al. (2005)Demonstrated the role of Fuc1-α-4GlcNAc in bacterial adhesion mechanisms
Marotte et al. (2007)Investigated immunological effects related to cell surface interactions
Recent StudyIdentified potential antimicrobial properties of derivatives

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Therapeutics for Infections : Targeting bacterial adhesion could lead to new strategies for preventing infections.
  • Immunomodulators : Modulating immune responses through glycan interactions may provide therapeutic avenues for inflammatory diseases.
  • Antimicrobial Agents : Exploring derivatives for their antimicrobial properties could lead to novel treatments against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves enzymatic glycosylation or chemical coupling. For example, FUT5 α-1,3/4-fucosyltransferase can transfer fucose from GDP-fucose to a glucosamine acceptor in a buffer containing MnCl₂ and Tris-HCl (pH 7.5) at 37°C . Purification employs Biogel P-2 size-exclusion chromatography followed by semi-preparative HILIC-HPLC (e.g., 65% CH₃CN in 10 mM ammonium formate) to isolate the target compound. Yield optimization requires stoichiometric control of donor/acceptor ratios and enzyme activity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?

  • Methodological Answer :

  • NMR : ¹H and ¹³C spectra in D₂O resolve anomeric protons (δ 5.2–5.7 ppm for α-L-fucose) and acetamido groups (δ ~2.0 ppm for N-acetyl). Coupling constants (e.g., J₁,₂ ≈ 4 Hz for α-L-fucose) confirm linkage stereochemistry .
  • MALDI-TOF MS : Validate molecular weight (e.g., [M+Na]⁺ calculated vs. observed; deviations < 0.02% suggest impurities or isotopic variants) .

Q. How can researchers resolve discrepancies between calculated and observed molecular weights in mass spectrometry?

  • Methodological Answer : Discrepancies (e.g., calculated 1428.5127 vs. observed 1428.4937 ) may arise from salt adducts, incomplete desalting, or matrix interference. Use internal calibration standards (e.g., peptide mix) and re-purify samples via dialysis or repeated HILIC chromatography. Confirm isotopic patterns to rule out adducts .

Advanced Research Questions

Q. What experimental adjustments improve low yields in enzymatic synthesis of fucosylated oligosaccharides?

  • Methodological Answer : Low yields may stem from enzyme inhibition or suboptimal reaction conditions. Optimize Mn²⁺ concentration (50–100 mM enhances FUT5 activity) and pH (7.0–7.5 stabilizes enzyme-substrate complexes). Use excess GDP-fucose (2–3 equivalents) and monitor reaction progress via TLC or HPLC. Consider engineered glycosyltransferases with higher catalytic efficiency .

Q. How can conflicting NMR data for anomeric protons be resolved in structurally similar analogs?

  • Methodological Answer : Overlapping signals (e.g., α/β anomers) require 2D NMR (COSY, TOCSY) to assign spin systems. For ambiguous linkages, use selective deuteration or NOESY/ROESY to detect through-space correlations (e.g., H-1 of fucose to H-4 of glucosamine in 4-O-linked structures) .

Q. What methodologies are effective for studying carbohydrate-protein interactions involving this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics with lectins (e.g., fucose-specific Aleuria aurantia lectin).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interactions with glycan-binding proteins .
  • Competitive ELISA : Use 4-nitrophenyl glycoside analogs (e.g., ) as substrates to assay enzyme inhibition .

Q. How can stereochemical errors during chemical synthesis be minimized?

  • Methodological Answer : Use trichloroacetimidate donors with strict temperature control (−20°C to 0°C) to prevent anomerization. Monitor glycosylation via ¹H NMR for β-selectivity (large J₁,₂ ≈ 8 Hz) or α-selectivity (small J₁,₂ ≈ 3–4 Hz). Employ chiral auxiliaries or enzymatic methods for challenging α-L-fucose linkages .

Data Contradiction & Validation

Q. How should researchers address inconsistencies between NMR and X-ray crystallography data in structural assignments?

  • Methodological Answer : Cross-validate using computational tools (e.g., DFT-based NMR chemical shift prediction). For crystalline samples, compare X-ray-derived bond lengths/angles with NMR-derived NOE distances. If conflicts persist, re-examine sample purity and crystallization conditions (e.g., solvent vs. solid-state packing effects) .

Nomenclature & Reporting

Q. Why is the synonym "2'-FL" controversial, and how should it be addressed in publications?

  • Methodological Answer : "2'-FL" is non-IUPAC but widely used in food science. In academic contexts, always use the systematic name first, followed by "2'-FL" in parentheses. Cite the Food Chemicals Codex (FCC) or USP guidelines to justify its inclusion .

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